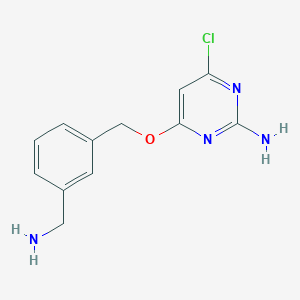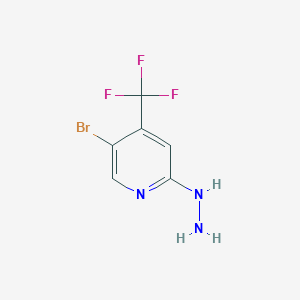
4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine is an organic compound with a complex structure that includes a benzyl group, an aminomethyl group, and a chloropyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyl Intermediate: The initial step involves the preparation of the benzyl intermediate through a reaction between benzyl chloride and an appropriate amine under basic conditions.
Introduction of the Aminomethyl Group: The benzyl intermediate is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Coupling with Chloropyrimidine: The final step involves the coupling of the aminomethyl benzyl intermediate with 6-chloropyrimidine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom in the pyrimidine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aminomethyl and chloropyrimidine groups can facilitate interactions with biological molecules, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((3-(Aminomethyl)benzyl)oxy)-6-fluoropyrimidin-2-amine: Similar structure but with a fluorine atom instead of chlorine.
4-((3-(Aminomethyl)benzyl)oxy)-6-bromopyrimidin-2-amine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chloropyrimidine moiety, in particular, can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C12H13ClN4O |
|---|---|
Molekulargewicht |
264.71 g/mol |
IUPAC-Name |
4-[[3-(aminomethyl)phenyl]methoxy]-6-chloropyrimidin-2-amine |
InChI |
InChI=1S/C12H13ClN4O/c13-10-5-11(17-12(15)16-10)18-7-9-3-1-2-8(4-9)6-14/h1-5H,6-7,14H2,(H2,15,16,17) |
InChI-Schlüssel |
VPWLHYJRDVIXAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)COC2=CC(=NC(=N2)N)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)

